N~2~-(4-methoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~2~-(4-methoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C23H23N3O6S and its molecular weight is 469.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.13075664 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Synthetic Applications
Development of Synthetic Equivalents for Tetrahydroisoquinolines : New synthetic equivalents based on Weinreb amide (WA) functionality have been developed for the convenient synthesis of the 4-aryl-1,2,3,4-tetrahydroisoquinoline framework, demonstrating the utility of these compounds in the synthesis of complex heterocyclic structures (Harikrishna Kommidi et al., 2010).
Optically Active α-Amino Acid Derivatives : A study on the diastereoselective addition of nitromethane anion to chiral α-amidoalkylphenyl sulfones showcases the synthesis of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, important building blocks for biologically active compounds (E. Foresti et al., 2003).
Mechanistic Insights and Chemical Properties
Investigation of Aryl Sulfones : The electrochemical reduction of compounds like p-nitrophenyl methyl sulfone has been studied, providing insights into the reactions of electrogenerated radical anions and the influence of electron-withdrawing groups on their behavior (J. Pilard et al., 2001).
Regioselectivity in Photosubstitution : A study on the regioselective methoxy and nitro group photosubstitutions of 4-nitroanisole underlines the dual mechanistic pathways involved, contributing to our understanding of aromatic substitution reactions (Albert Cantos et al., 1989).
Properties
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-methyl-3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S/c1-16-7-13-20(14-8-16)33(30,31)25(18-9-11-19(32-3)12-10-18)15-23(27)24-21-5-4-6-22(17(21)2)26(28)29/h4-14H,15H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLIEMSYIFMDTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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